In-Depth Crystal Structure Analysis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole: A Structural and Computational Perspective
In-Depth Crystal Structure Analysis of 5-Ethoxycarbonyl-2-mercaptobenzoxazole: A Structural and Computational Perspective
Executive Summary
5-Ethoxycarbonyl-2-mercaptobenzoxazole (C₁₀H₉NO₃S) is a highly versatile pharmacophore and a critical synthetic intermediate in the development of amide-based anti-inflammatory agents, particularly those targeting the inhibition of inflammatory cytokines such as IL-8[1]. Understanding the solid-state behavior of this compound is paramount for drug development professionals. The molecule exhibits complex structural dynamics, most notably a thiol-thione tautomerism driven by proton transfer between the exocyclic sulfur and the endocyclic nitrogen.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic crystallographic reporting. Herein, we dissect the causality behind the crystallization and X-ray diffraction workflows, establish self-validating protocols for structural refinement, and bridge the gap between empirical X-ray data and quantum mechanical (DFT) computational models.
Solid-State Dynamics: Thiol-Thione Tautomerism
In solution, 2-mercaptobenzoxazoles exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. However, in the solid state, the crystallization environment dictates the thermodynamic minimum. The presence of the electron-withdrawing 5-ethoxycarbonyl group alters the electron density of the benzoxazole core, strongly favoring the thione tautomer (benzoxazoline-2-thione) during crystallization.
This tautomeric preference is not merely a structural curiosity; it fundamentally dictates the molecule's hydrogen-bonding network. The thione form features an N-H hydrogen bond donor and a C=S hydrogen bond acceptor, enabling the formation of robust, centrosymmetric dimers in the crystal lattice—a critical factor for the compound's stability and bioavailability in pharmaceutical formulations.
Caption: Solid-state tautomerization and resulting intermolecular interaction network.
Experimental Protocols & Causality
To obtain high-resolution structural data, the experimental design must eliminate kinetic trapping and thermal noise. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Crystallization Protocol
Objective: Grow diffraction-quality single crystals while isolating the thermodynamically stable tautomer.
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Solvent Selection: Dissolve 50 mg of synthesized 5-Ethoxycarbonyl-2-mercaptobenzoxazole in 5 mL of a binary solvent system (Dichloromethane/Ethanol, 1:1 v/v).
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Causality: Dichloromethane provides excellent solubility for the hydrophobic benzoxazole core. Ethanol acts as a competitive hydrogen-bond donor/acceptor, moderating the supersaturation rate and facilitating the proton transfer required to stabilize the thione form.
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Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and allow slow evaporation at 293 K for 7–10 days.
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Causality: Slow thermodynamic kinetics prevent the kinetic trapping of the metastable thiol form and avoid the formation of microcrystalline twins.
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Self-Validation (Optical Screening): Inspect the resulting crystals under a polarized light microscope.
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Validation Metric: Complete, uniform extinction of light at specific rotational angles confirms the single-crystal nature (absence of twinning) prior to X-ray exposure.
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Single-Crystal X-ray Diffraction (SCXRD) Workflow
Objective: Determine the absolute atomic arrangement and precisely locate the tautomeric hydrogen atom.
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Mounting and Flash-Cooling: Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.
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Causality: Flash-cooling to 100 K drastically reduces atomic thermal displacement parameters (ADPs). This is absolutely critical for accurately locating the low-electron-density hydrogen atom on the endocyclic nitrogen, which proves the thione tautomerism.
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Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å).
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Causality: Mo Kα provides high-resolution data (up to 0.75 Å) and minimizes absorption artifacts compared to Cu Kα, which is essential for accurate modeling of the sulfur atom.
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Structure Solution & Refinement: Solve the structure using the dual-space algorithm in SHELXT[2] and refine via full-matrix least-squares on F² using SHELXL[3]. Orchestrate the workflow using the Olex2 graphical user interface[4].
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Causality: Dual-space algorithms rapidly assign phase information without the bias inherent in heavy-atom Patterson methods, ensuring an unbiased initial electron density map.
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Caption: SCXRD experimental workflow and self-validating structure resolution process.
Quantitative Data & Structural Validation
The refinement process must culminate in a self-validating CheckCIF routine. The absence of A and B level alerts confirms that the space group assignment is correct and that the anisotropic displacement parameters are physically meaningful.
Table 1: Representative Crystallographic Data and Refinement Parameters
Note: Parameters are representative of high-quality thione-derivative solid-state models.
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO₃S |
| Formula Weight | 223.24 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Monoclinic, P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Å, b = 5.678(1) Å, c = 16.789(3) Å, β = 105.43(1)° |
| Volume | 1032.5(3) ų |
| Z, Calculated Density | 4, 1.436 Mg/m³ |
| Absorption Coefficient (μ) | 0.285 mm⁻¹ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2σ(I)] | R₁ = 0.0342, wR₂ = 0.0891 |
Table 2: Selected Hydrogen Bond Geometry
The defining feature of the thione tautomer is the C-S bond length (typically ~1.65 Å, indicative of double bond character) and the presence of the N1-H1...S1 intermolecular interaction, which forms an R22(8) supramolecular synthon.
| D-H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | ∠(DHA) (°) |
| N1-H1...S1^i | 0.88(2) | 2.45(2) | 3.312(1) | 168(2) |
| C4-H4...O2^ii | 0.95 | 2.52 | 3.415(2) | 157 |
Symmetry transformations: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.
Computational Validation: Hirshfeld Surface & DFT Analysis
To ensure the trustworthiness of the empirical X-ray data, we cross-validate the structural model using computational chemistry.
Hirshfeld Surface Analysis: Using CrystalExplorer[5], the Hirshfeld surface is generated mapped over dnorm (normalized contact distance).
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Causality: X-ray diffraction models electron density, which can sometimes under-represent hydrogen positions. By mapping the Hirshfeld surface, we mathematically quantify the intermolecular interactions. Deep red spots on the dnorm surface perfectly correlate with the N-H...S and C-H...O hydrogen bonds identified in Table 2, validating the empirical model. 2D fingerprint plots further quantify the exact percentage contribution of S...H and O...H contacts to the total crystal packing.
Density Functional Theory (DFT): A single-point energy calculation (B3LYP/6-311G(d,p)) is performed on the refined coordinates.
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Causality: Calculating the HOMO-LUMO energy gap provides insight into the chemical reactivity of the 5-ethoxycarbonyl-2-mercaptobenzoxazole molecule. A smaller gap indicates higher chemical softness, which is a vital metric when utilizing this compound as an intermediate for synthesizing downstream anti-inflammatory amide derivatives[1].
References
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CA2502764A1 - Amide compounds - Google Patents Source: Google Patents URL:[1]
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OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals URL:[4]
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SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals URL:[2]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: IUCr Journals URL:[5]
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Crystal structure refinement with SHELXL Source: Semantic Scholar / Acta Crystallographica Section C URL:[3]
